molecular formula C10H13NO B1601908 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one CAS No. 65321-29-1

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one

Cat. No.: B1601908
CAS No.: 65321-29-1
M. Wt: 163.22 g/mol
InChI Key: DSIWVPPBVHNWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a pyridine ring attached to a propanone backbone with two methyl groups at the second carbon position

Scientific Research Applications

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

This compound is irritating and toxic. It should be handled with care to avoid contact with skin and eyes . Appropriate laboratory procedures should be followed, and suitable protective equipment such as gloves, safety glasses, and a face shield should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with isobutylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like copper(II) bromide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: This compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms like alcohols, and various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one
  • 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-one
  • 2,2-Dimethyl-1-(quinolin-3-yl)propan-1-one

Comparison: Compared to its analogs, 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

2,2-dimethyl-1-pyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-5-4-6-11-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIWVPPBVHNWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574334
Record name 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65321-29-1
Record name 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.